1-(6-Methoxyindolin-1-yl)ethanone
Description
1-(6-Methoxyindolin-1-yl)ethanone is a heterocyclic compound featuring an indoline backbone substituted with a methoxy group at position 6 and an acetyl group at position 1. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, making it a bicyclic structure. This compound is structurally related to alkaloids and pharmaceutical intermediates, where substitutions on the indoline or ethanone moieties critically influence physicochemical and pharmacological properties .
Properties
CAS No. |
4770-35-8 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(6-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-3-4-10(14-2)7-11(9)12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
WYFDKHJRBBVYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Methoxy vs.
- Amino vs. Nitro Groups: Amino groups (e.g., 1-(6-Amino-5-methoxyindolin-1-yl)ethanone) enhance basicity and nucleophilicity, favoring interactions with biological targets, while nitro groups (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) introduce toxicity risks .
- Extended Aromatic Systems: Compounds like 1-(4-(Quinolin-8-ylamino)phenyl)ethanone exhibit broader π-π stacking interactions, enhancing antibacterial activity but possibly increasing hydrophobicity .
Solubility and Polarity
- This compound: Moderate solubility in polar solvents due to the methoxy group; logP ~1.5 (estimated).
- 1-(5-Hydroxyindolin-1-yl)ethanone: Higher water solubility (logP ~0.8) due to -OH group, but prone to oxidation .
- 1-(2-Amino-6-nitrophenyl)ethanone: Poor solubility in water (logP ~2.1) due to nitro group; requires organic solvents .
Challenges :
- Regioselective substitution on the indoline ring.
- Purification of polar intermediates (e.g., amino- or hydroxy-substituted derivatives) .
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